molecular formula C6H6N2O2 B8793432 N-Nitroaniline CAS No. 645-55-6

N-Nitroaniline

Cat. No. B8793432
M. Wt: 138.12 g/mol
InChI Key: VBEGHXKAFSLLGE-UHFFFAOYSA-N
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Patent
US08487116B2

Procedure details

Alternatively, to a 4-necked 5-L jacketed round bottom flask fitted with a mechanical stirrer and a thermocouple was charged the nitroaniline (100 g, 1.0 equiv.) and acetic acid (2000 mL). The solution was cooled to 14° C. A chilled to ˜1° C. (ice-water bath) solution of sodium nitrite (100 g, 2.2 equiv.) in water (250 mL) was added quickly in one portion. The internal temperature rose from 14° C. to 27.6° C. over 5 min., stayed at this temperature for 5 min. before gradually cooling to 15° C. The mixture was stirred for 24 h after which it was concentrated in vacuo to an approximate volume of 500 mL. The residue was reslurried in water (1800 mL) at ambient temperature for 21 hours. The orange solid was filtered, washed with water (3×250 mL), and dried in a vacuum oven at 70° C. to afford 97.0 g of 4-nitroindazole as a bright orange solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O-])=O.[C:11](O)(=O)C.[N:15]([O-:17])=[O:16].[Na+]>O>[N+:15]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]2[C:6]=1[CH:11]=[N:1][NH:4]2)([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])NC1=CC=CC=C1
Name
Quantity
2000 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
14 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Alternatively, to a 4-necked 5-L jacketed round bottom flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added quickly in one portion
WAIT
Type
WAIT
Details
stayed at this temperature for 5 min.
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
before gradually cooling to 15° C
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to an approximate volume of 500 mL
WAIT
Type
WAIT
Details
The residue was reslurried in water (1800 mL) at ambient temperature for 21 hours
Duration
21 h
FILTRATION
Type
FILTRATION
Details
The orange solid was filtered
WASH
Type
WASH
Details
washed with water (3×250 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 70° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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